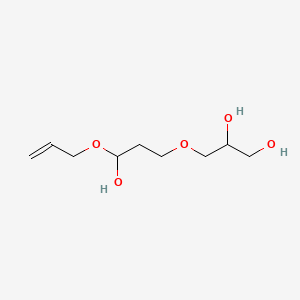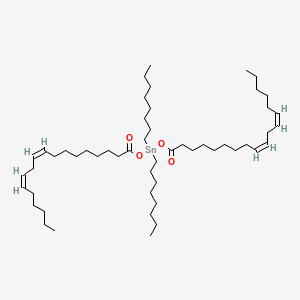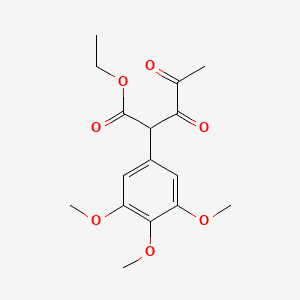
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate is an organic compound with a complex structure that includes a valerate ester, a dioxo group, and a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate typically involves multiple steps. One common method includes the esterification of 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valeric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,4-dioxo-3-(3,4-dimethoxyphenyl)valerate
- Ethyl 3,4-dioxo-3-(3,4,5-trimethoxybenzyl)valerate
- Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)butyrate
Uniqueness
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
71989-94-1 |
|---|---|
Fórmula molecular |
C16H20O7 |
Peso molecular |
324.32 g/mol |
Nombre IUPAC |
ethyl 3,4-dioxo-2-(3,4,5-trimethoxyphenyl)pentanoate |
InChI |
InChI=1S/C16H20O7/c1-6-23-16(19)13(14(18)9(2)17)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3 |
Clave InChI |
QZNGZWLGQPRBFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



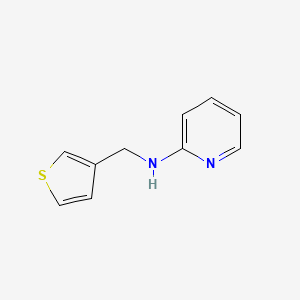
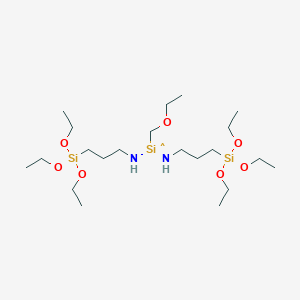
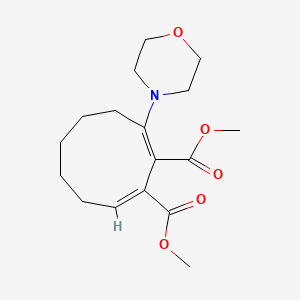
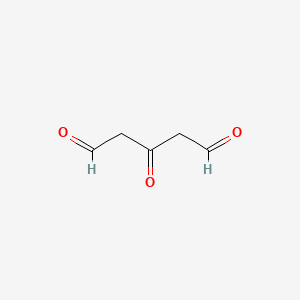
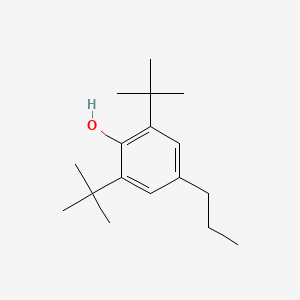
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
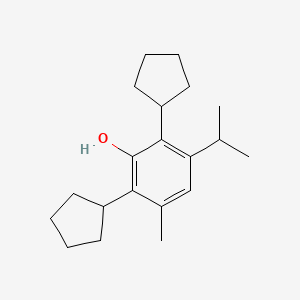
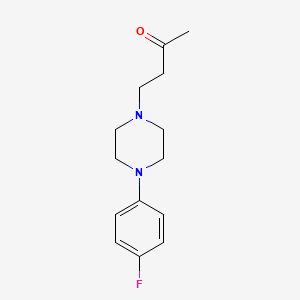
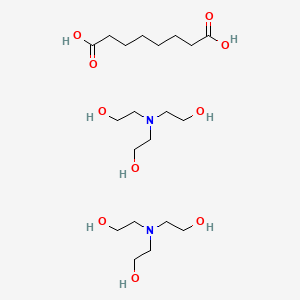
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
